2-Bromo-5-(prop-1-en-2-yl)pyridine
Description
2-Bromo-5-(prop-1-en-2-yl)pyridine (CAS: CID 23437053) is a brominated pyridine derivative with the molecular formula C₈H₈BrN and a molecular weight of 200.07 g/mol. Its structure features a pyridine ring substituted with a bromine atom at position 2 and a prop-1-en-2-yl (isopropenyl) group at position 5. The SMILES notation is CC(=C)C1=CN=C(C=C1)Br, and its InChIKey is TUVPZXKIBHJGEV-UHFFFAOYSA-N . This compound is typically used as an intermediate in organic synthesis, particularly in cross-coupling reactions to construct complex heterocycles or pharmaceutical agents.
Properties
IUPAC Name |
2-bromo-5-prop-1-en-2-ylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN/c1-6(2)7-3-4-8(9)10-5-7/h3-5H,1H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVPZXKIBHJGEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CN=C(C=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1516805-43-8 | |
| Record name | 2-bromo-5-(prop-1-en-2-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(prop-1-en-2-yl)pyridine can be achieved through several methods. One common approach involves the bromination of 5-(prop-1-en-2-yl)pyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an inert solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(prop-1-en-2-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The prop-1-en-2-yl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction to form 2-bromo-5-(propyl)pyridine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2), potassium thiolate (KSR), and sodium alkoxide (NaOR). These reactions typically occur in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Substitution Reactions: Products include 2-amino-5-(prop-1-en-2-yl)pyridine, 2-thio-5-(prop-1-en-2-yl)pyridine, and 2-alkoxy-5-(prop-1-en-2-yl)pyridine.
Oxidation Reactions: Products include 2-bromo-5-(prop-1-en-2-yl)benzaldehyde and 2-bromo-5-(prop-1-en-2-yl)benzoic acid.
Reduction Reactions: The major product is 2-bromo-5-(propyl)pyridine.
Scientific Research Applications
2-Bromo-5-(prop-1-en-2-yl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(prop-1-en-2-yl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the prop-1-en-2-yl group can participate in various binding interactions, including hydrogen bonding, van der Waals forces, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The reactivity and applications of brominated pyridines are heavily influenced by substituents. Below is a comparative analysis of key analogs:
Key Observations :
- Electron-Donating vs. Withdrawing Groups : Methoxy and alkenyl substituents (e.g., isopropenyl) enhance nucleophilic aromatic substitution (SNAr) reactivity, while trifluoromethyl groups increase electrophilicity, favoring Suzuki-Miyaura couplings .
- Steric Effects : Bulky substituents like piperidin-4-yl reduce reaction rates in cross-couplings due to steric hindrance .
- Solubility : Piperidine-containing analogs exhibit improved aqueous solubility compared to hydrophobic alkenyl or CF₃ derivatives .
Biological Activity
2-Bromo-5-(prop-1-en-2-yl)pyridine, with the molecular formula CHBrN, is a brominated derivative of pyridine that has garnered attention for its potential biological activities. This compound features a bromine atom at the 2-position and a prop-1-en-2-yl group at the 5-position of the pyridine ring. Its unique structure contributes to its reactivity and potential applications in various fields, particularly in pharmaceuticals and agrochemicals.
Synthesis
The synthesis of this compound typically involves electrophilic aromatic substitution, where bromine is introduced into the pyridine ring. Common catalysts include iron(III) bromide, and the reaction is carried out under controlled conditions to ensure selectivity and yield. In industrial applications, continuous flow reactors are preferred for scaling up production due to their efficiency in maintaining reaction parameters.
Anticancer Properties
Research indicates that this compound and its derivatives exhibit significant activity as enzyme inhibitors, particularly in cancer research. These compounds may inhibit enzymes involved in cell proliferation pathways, suggesting potential therapeutic applications against various cancers. For instance, studies have shown that certain derivatives can effectively modulate pathways linked to tumor growth and survival.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against a range of bacterial and fungal pathogens, making it a candidate for further development in treating infections.
While the precise mechanism of action remains largely unexplored, it is believed that this compound interacts with specific molecular targets such as enzymes or receptors. This interaction can lead to modulation of cellular pathways, influencing processes like inflammation and apoptosis.
Case Studies
- Cancer Cell Proliferation Inhibition : A study demonstrated that derivatives of this compound inhibited the proliferation of various cancer cell lines in vitro. These findings suggest that the compound could serve as a lead structure for developing new anticancer agents.
- Antimicrobial Efficacy : In another investigation, compounds structurally related to this compound were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated significant antimicrobial activity, warranting further exploration of these compounds as potential antibiotics.
Data Table: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Inhibits enzymes linked to cancer cell proliferation | |
| Antimicrobial | Exhibits activity against bacterial and fungal pathogens | |
| Mechanism | Potential interaction with enzymes/receptors affecting cellular pathways |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
